molecular formula C10H9NOS B8622102 (2,3-Dihydro-1,4-benzoxathiin-2-yl)acetonitrile CAS No. 62591-00-8

(2,3-Dihydro-1,4-benzoxathiin-2-yl)acetonitrile

Cat. No. B8622102
CAS RN: 62591-00-8
M. Wt: 191.25 g/mol
InChI Key: RNONDDBIDOOLOX-UHFFFAOYSA-N
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Description

(2,3-Dihydro-1,4-benzoxathiin-2-yl)acetonitrile is a useful research compound. Its molecular formula is C10H9NOS and its molecular weight is 191.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2,3-Dihydro-1,4-benzoxathiin-2-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,3-Dihydro-1,4-benzoxathiin-2-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

62591-00-8

Product Name

(2,3-Dihydro-1,4-benzoxathiin-2-yl)acetonitrile

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzoxathiin-2-yl)acetonitrile

InChI

InChI=1S/C10H9NOS/c11-6-5-8-7-13-10-4-2-1-3-9(10)12-8/h1-4,8H,5,7H2

InChI Key

RNONDDBIDOOLOX-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2S1)CC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The starting material is prepared as follows: To the stirred, refluxing solution of 21 g of 2-hydroxy-thiophenol in 290 ml of acetone is added dropwise 12.5 g of 3,4-dibromo-butyronitrile along with small portions of 15.8 g of anhydrous potassium carbonate. After 30 minutes, the double addition procedure with said amounts of dibromo compound and potassium carbonate is repeated, and after a further 30 minutes said procedure is repeated a third time. The mixture is then refluxed for 20 hours, cooled, filtered, the residual salts washed with acetone, and the filtrate evaporated. The residue is distilled (bulb to bulb), and the fraction boiling at 185°/0.5 mm Hg collected, to yield the 2-(1,4-benzoxathian-2-yl)-acetonitrile.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
290 mL
Type
solvent
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
15.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
dibromo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To the refluxing solution of 75 g of 2-hydroxythiophenol [J. Pharm. Sci. 61, 2 (1972)] in 660 ml of acetone is added 42 g of potassium carbonate, followed by the dropwise addition of the solution of 33.5 g of 3,4-dibromobutyronitrile in 50 ml of acetone while stirring. After 30 minutes refluxing, a second, third, and fourth addition of 42 g potassium carbonate and 33.5 g of 3,4-dibromobutyronitrile is made. The whole mixture is refluxed for 20 hours, cooled and filtered. The filtrate is evaporated and the residue distilled in a bulb to bulb apparatus at 185° and 0.5 mmHg, to yield the 2-(1,4-benzoxathian-2-yl)-acetonitrile.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
660 mL
Type
solvent
Reaction Step One
Quantity
33.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
42 g
Type
reactant
Reaction Step Three
Quantity
33.5 g
Type
reactant
Reaction Step Three

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